3-Iodophenylboronic acid

Vue d'ensemble

Description

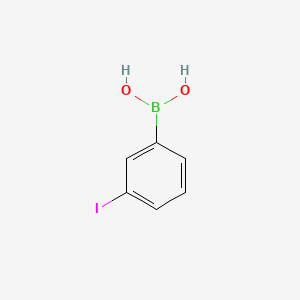

3-Iodophenylboronic acid is a compound with the molecular formula C6H6BIO2 . It is a boronic acid derivative where the boron atom is attached to an iodophenyl group .

Synthesis Analysis

The synthesis of boronic acid derivatives, including 3-Iodophenylboronic acid, often involves the addition of organometallic reagents to boranes . Another strategy is the reaction of triarylboranes with a ligand . A recent study reported the catalytic protodeboronation of pinacol boronic esters, a valuable building block in organic synthesis .

Molecular Structure Analysis

The molecular structure of 3-Iodophenylboronic acid consists of a boron atom attached to an iodophenyl group . The compound has a molecular weight of 247.83 g/mol .

Chemical Reactions Analysis

3-Iodophenylboronic acid is involved in various chemical reactions. It is used in the aerobic oxidative coupling with arenes, coupling with acetals, and the synthesis of inhibitors of homoserine transacetylase . It also participates in Boron-Heck arylation with alkenes and N-arylation Heck reactions with electrophilic alkenes .

Physical And Chemical Properties Analysis

3-Iodophenylboronic acid has a density of 2.0±0.1 g/cm3, a boiling point of 358.8±44.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C . It has an enthalpy of vaporization of 63.8±3.0 kJ/mol and a flash point of 170.8±28.4 °C . The compound has a molar refractivity of 46.2±0.4 cm3 .

Applications De Recherche Scientifique

Aerobic Oxidative Coupling with Arenes

3-Iodophenylboronic acid is used as a reactant in aerobic oxidative coupling with arenes . This process involves the reaction of arenes with oxygen in the presence of a catalyst to form biaryl compounds, which are important in pharmaceuticals and materials science .

Coupling with Acetals

Another application of 3-Iodophenylboronic acid is in the coupling with acetals . This reaction is useful in organic synthesis, particularly in the formation of carbon-carbon bonds .

Synthesis of Inhibitors of Homoserine Transacetylase

3-Iodophenylboronic acid is also used in the synthesis of inhibitors of homoserine transacetylase . These inhibitors can potentially be used in the development of new antibiotics .

Boron-Heck Arylation with Alkenes

The compound is involved in Boron-Heck arylation with alkenes . This reaction is a key step in the synthesis of many complex organic molecules, including natural products and pharmaceuticals .

N-Arylation

N-Arylation is another application of 3-Iodophenylboronic acid . This reaction is used in the synthesis of various organic compounds, including pharmaceuticals and materials .

Heck Reactions with Electrophilic Alkenes

3-Iodophenylboronic acid is used in Heck reactions with electrophilic alkenes . The Heck reaction is a powerful tool in organic synthesis for the formation of carbon-carbon bonds .

Sensing Applications

Boronic acids, including 3-Iodophenylboronic acid, are increasingly utilized in diverse areas of research, including sensing applications . They interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications .

Biological Labelling and Protein Manipulation

The key interaction of boronic acids with diols allows their utilization in various areas ranging from biological labelling, protein manipulation and modification . This makes 3-Iodophenylboronic acid a valuable tool in biochemical research .

Safety and Hazards

Mécanisme D'action

Target of Action

3-Iodophenylboronic acid is a reactant involved in various chemical reactions . It is used in the synthesis of inhibitors of homoserine transacetylase , a key enzyme involved in the biosynthesis of methionine, an essential amino acid .

Mode of Action

The compound interacts with its targets through a series of chemical reactions. It is involved in aerobic oxidative coupling with arenes, coupling with acetals, Boron-Heck arylation with alkenes, N-arylation, and Heck reactions with electrophilic alkenes .

Biochemical Pathways

The biochemical pathways affected by 3-Iodophenylboronic acid are those involved in the synthesis of inhibitors of homoserine transacetylase . This includes the methionine biosynthesis pathway .

Pharmacokinetics

Boronic acids are generally known to have good bioavailability and are often used in drug design due to their ability to form reversible covalent bonds with biological targets .

Result of Action

The result of the action of 3-Iodophenylboronic acid is the synthesis of inhibitors of homoserine transacetylase . This can potentially lead to the inhibition of methionine biosynthesis, affecting protein synthesis and other methionine-dependent biological processes .

Action Environment

The action of 3-Iodophenylboronic acid can be influenced by various environmental factors. For instance, the compound’s stability and reactivity can be affected by temperature and pH . Furthermore, the presence of other reactants and catalysts can also influence the compound’s efficacy in chemical reactions .

Propriétés

IUPAC Name |

(3-iodophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BIO2/c8-6-3-1-2-5(4-6)7(9)10/h1-4,9-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REEUXWXIMNEIIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)I)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BIO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20370252 | |

| Record name | 3-Iodophenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20370252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

221037-98-5 | |

| Record name | 3-Iodophenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20370252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Iodophenylboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

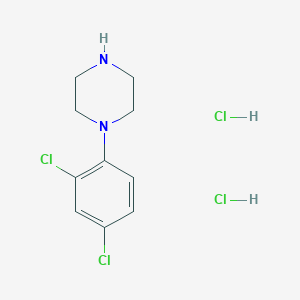

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

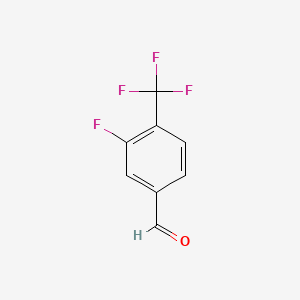

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{(E)-[4-(trifluoromethyl)phenyl]methylidene}-2,3-dihydro-4H-chromen-4-one](/img/structure/B1301903.png)